molecular formula C8H7F3N2OS B11776553 (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol

(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol

Cat. No.: B11776553
M. Wt: 236.22 g/mol
InChI Key: BXEOCTUDHVVDMQ-UHFFFAOYSA-N
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Description

(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol typically involves multicomponent reactions. One approach involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This process occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of the desired compound .

Industrial Production Methods

the use of microwave-assisted green synthesis has been explored for similar compounds, which could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is unique due to the presence of both trifluoromethyl and methanol groups, which can enhance its biological activity and chemical stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7F3N2OS

Molecular Weight

236.22 g/mol

IUPAC Name

[2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

InChI

InChI=1S/C8H7F3N2OS/c1-4-2-13-5(3-14)6(8(9,10)11)12-7(13)15-4/h2,14H,3H2,1H3

InChI Key

BXEOCTUDHVVDMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(F)(F)F)CO

Origin of Product

United States

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